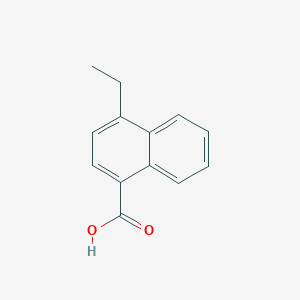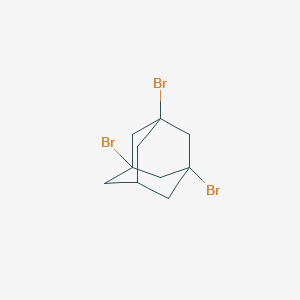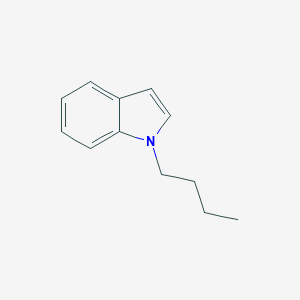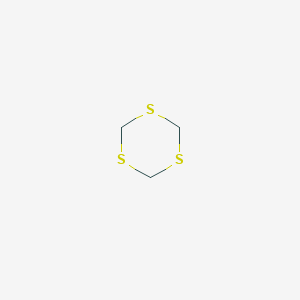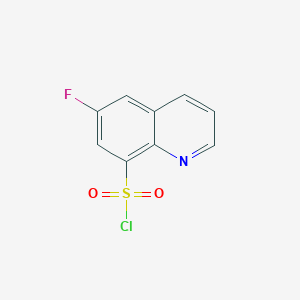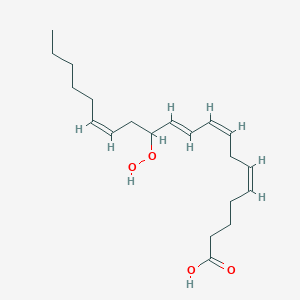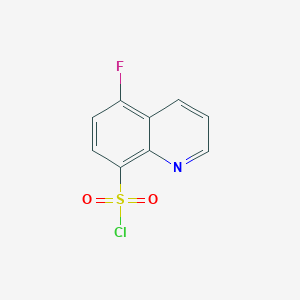
5-Fluoroquinoline-8-sulfonyl chloride
Vue d'ensemble
Description
5-Fluoroquinoline-8-sulfonyl chloride (FQ-8-SC) is an important synthetic molecule used in a variety of scientific research applications. It is a versatile reagent that can be used to synthesize a variety of compounds and has been widely studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Catalytic Applications
5-Fluoroquinoline-8-sulfonyl chloride has been utilized in catalysis, particularly in copper-catalyzed reactions. For instance, its application in the copper-catalyzed C5-regioselective CH sulfonylation of 8-aminoquinoline scaffolds has been documented. This process, using CuI as the catalyst and aryl sulfonyl chlorides as reagents, yields sulfone compounds and has been applied to synthesize potential fluorinated PET radioligands for serotoninergic receptors (Li, Weng, Lu, & Chan, 2016). Another study highlights the copper(I)-catalyzed sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides under air, emphasizing excellent substrate tolerance (Qiao et al., 2015).
Material Synthesis
In the field of material synthesis, this compound plays a role in creating novel materials. A study explored the attachment of 8-hydroxyquinoline (8-HQ) to mesoporous silica via sulfonamide bond formation using 8-hydroxyquinoline-5-sulfonyl chloride, leading to the development of aluminum complexes with unique photoluminescence properties (Badiei, Goldooz, & Ziarani, 2011).
Fluorescence and Analytical Chemistry
The compound has been explored for its fluorescence properties, particularly in forming complexes with metals. For example, studies have examined the fluorescence enhancement of 8-hydroxyquinoline-5-sulfonic acid complexes in various solvents (Phillips, Soroka, Vithanage, & Dasgupta, 1986). Another research focused on the fluorescence of solutions of cation complexes with 8-hydroxyquinoline-5-sulfonic acid, suggesting its application in analytical methods for cation mixtures (Bishop, 1963).
Pharmaceutical Research
While avoiding specifics of drug use and side effects, it's worth noting that this compound derivatives have been synthesized for potential antimicrobial activities, as in the case of N-substituted β-hydroxy benzimidazole sulfones containing fluoroquinolone (Guruswamy & Arul, 2013).
Mécanisme D'action
Safety and Hazards
5-Fluoroquinoline-8-sulfonyl chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
5-fluoroquinoline-8-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-4-3-7(11)6-2-1-5-12-9(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQUPRGXCYWYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590750 | |
| Record name | 5-Fluoroquinoline-8-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1997-50-8 | |
| Record name | 5-Fluoroquinoline-8-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoroquinoline-8-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


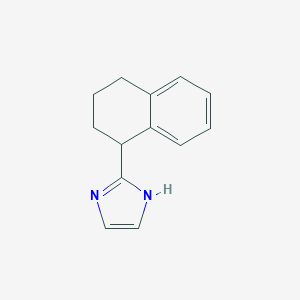
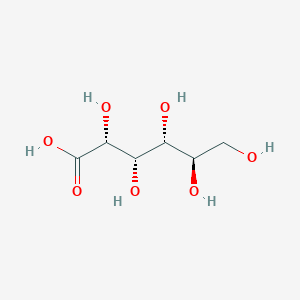


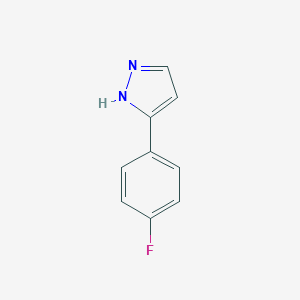
![Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate](/img/structure/B122681.png)
